
4-Amino-2-bromobutanoic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-bromobutanoic acid;hydrobromide is a chemical compound with the molecular formula C4H8BrNO2·HBr. It is a derivative of butanoic acid, where an amino group is attached to the second carbon and a bromine atom is attached to the fourth carbon. This compound is often used in the synthesis of nonnatural amino acids and peptidomimetics due to its unique structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-2-bromobutanoic acid;hydrobromide can be synthesized starting from N-Boc-glutamic acid tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemisation during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide . The bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process includes the use of protective groups to prevent racemisation and the application of radical decarboxylation techniques to introduce the bromine atom .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-bromobutanoic acid;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by different nucleophiles such as nitrogen, oxygen, and sulfur nucleophiles.
Radical Reactions: The compound can participate in radical reactions, particularly during its synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include N-Boc-glutamic acid tert-butyl ester, nitrogen, oxygen, and sulfur nucleophiles . Reaction conditions often involve radical decarboxylation techniques and the use of protective groups to prevent racemisation .
Major Products Formed
The major products formed from the reactions of this compound are nonnatural amino acids and peptidomimetics with basic or heterocyclic side chains .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-bromobutanoic acid;hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of nonnatural amino acids and peptidomimetics.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceutical compounds and drug design.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-2-bromobutanoic acid;hydrobromide involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles . This property makes it a versatile reagent in the synthesis of nonnatural amino acids and peptidomimetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobutyric acid: Similar in structure but lacks the amino group.
3-Bromopropionic acid: Similar but with a shorter carbon chain.
5-Bromovaleric acid: Similar but with a longer carbon chain.
Uniqueness
4-Amino-2-bromobutanoic acid;hydrobromide is unique due to the presence of both an amino group and a bromine atom on the butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
94106-03-3 |
|---|---|
Molekularformel |
C4H9Br2NO2 |
Molekulargewicht |
262.93 g/mol |
IUPAC-Name |
4-amino-2-bromobutanoic acid;hydrobromide |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H |
InChI-Schlüssel |
JHCDJLMOXAIPAH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(C(=O)O)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
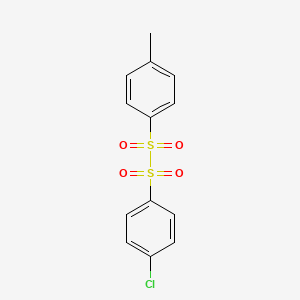
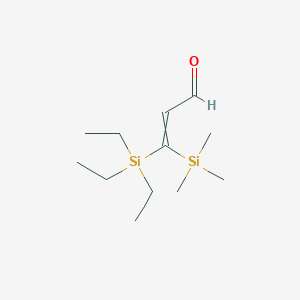
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
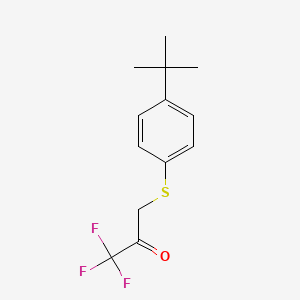

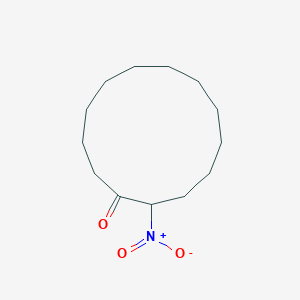
![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
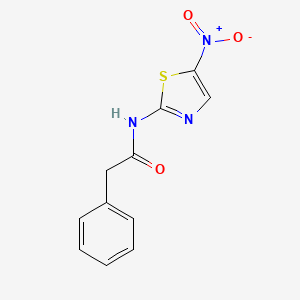
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
